Cas no 1196151-80-0 (3-(2-aminopropan-2-yl)benzonitrile)

3-(2-Aminopropan-2-yl)benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a 2-aminopropan-2-yl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both an amine and nitrile functional group allows for diverse derivatization, enabling applications in heterocycle formation, cross-coupling reactions, and amide synthesis. Its sterically hindered amine moiety enhances selectivity in nucleophilic reactions, while the aromatic nitrile group offers further functionalization potential. The compound is typically handled under inert conditions due to the amine's sensitivity. Suitable for research and industrial-scale applications, it provides a balanced combination of stability and reactivity for advanced synthetic workflows.
3-(2-aminopropan-2-yl)benzonitrile structure
1196151-80-0 structure
Product Name:3-(2-aminopropan-2-yl)benzonitrile
CAS No:1196151-80-0
MF:C10H12N2
MW:160.215682029724
MDL:MFCD13189644
CID:2616471
PubChem ID:66607804
Update Time:2025-11-01

3-(2-aminopropan-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-aminopropan-2-yl)benzonitrile
    • Benzonitrile, 3-(1-amino-1-methylethyl)-
    • AB68829
    • 1196151-80-0
    • SCHEMBL153970
    • DB-410012
    • EN300-265963
    • MDL: MFCD13189644
    • Inchi: 1S/C10H12N2/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6H,12H2,1-2H3
    • InChI Key: JRTLISHRHVGYSU-UHFFFAOYSA-N
    • SMILES: NC(C)(C)C1C=CC=C(C#N)C=1

Computed Properties

  • Exact Mass: 160.100048391Da
  • Monoisotopic Mass: 160.100048391Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 3-(2-aminopropan-2-yl)benzonitrile

3-(2-Aminopropan-2-yl)benzonitrile: An Emerging Compound in Medicinal Chemistry

3-(2-Aminopropan-2-yl)benzonitrile, with the CAS number 1196151-80-0, is a versatile compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, holds promise in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-(2-aminopropan-2-yl)benzonitrile.

Chemical Structure and Properties

3-(2-Aminopropan-2-yl)benzonitrile is a small organic molecule with a molecular formula of C10H13N2. The compound features a benzene ring substituted with a cyano group and an amino-substituted propyl group. The presence of the cyano group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies. The amino group, on the other hand, provides opportunities for further functionalization and modification, enhancing its potential as a lead compound in drug discovery.

Synthesis Methods

The synthesis of 3-(2-aminopropan-2-yl)benzonitrile has been reported using several methods. One common approach involves the reaction of 3-cyanobenzaldehyde with 1-amino-2-propanol under appropriate conditions. This reaction typically proceeds via a condensation step followed by a reduction to form the desired product. Another method involves the nucleophilic addition of 1-amino-2-propanol to 3-cyanobenzaldehyde, followed by dehydration to form the final compound. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

Biological Activities

3-(2-Aminopropan-2-yl)benzonitrile has shown promising biological activities in various preclinical studies. Recent research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. Additionally, 3-(2-aminopropan-2-yl)benzonitrile has been found to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

Potential Therapeutic Applications

The unique chemical structure and biological activities of 3-(2-aminopropan-2-yl)benzonitrile make it a promising candidate for various therapeutic applications. In cancer research, this compound has shown potential as an inhibitor of cancer cell proliferation and metastasis. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting its selective cytotoxicity. Furthermore, its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Clinical Development and Future Prospects

The clinical development of 3-(2-aminopropan-2-yl)benzonitrile is still in its early stages, but preliminary results are encouraging. Several pharmaceutical companies are actively investigating this compound for its therapeutic potential. Clinical trials are underway to evaluate its safety and efficacy in treating various diseases. The future prospects for this compound are promising, and ongoing research is expected to uncover additional applications and optimize its therapeutic profile.

Conclusion

In conclusion, 3-(2-Aminopropan-2-yl)benzonitrile (CAS 1196151-80-0) is a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure, coupled with its promising biological activities, makes it an attractive candidate for further research and development. As more studies are conducted, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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